![molecular formula C16H8F2N2O2 B13652276 (E)-5,5'-Difluoro-[2,2'-biindolinylidene]-3,3'-dione CAS No. 362-19-6](/img/structure/B13652276.png)
(E)-5,5'-Difluoro-[2,2'-biindolinylidene]-3,3'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5,5’-Difluoro-[2,2’-biindolinylidene]-3,3’-dione is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the biindolinylidene family, characterized by the presence of two indole units connected through a double bond. The addition of fluorine atoms at specific positions enhances its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5,5’-Difluoro-[2,2’-biindolinylidene]-3,3’-dione typically involves the following steps:
Starting Materials: The synthesis begins with indole derivatives that are fluorinated at the 5-position.
Condensation Reaction: These fluorinated indole derivatives undergo a condensation reaction to form the biindolinylidene structure. This reaction is often facilitated by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Oxidation: The intermediate product is then oxidized to form the final dione structure. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(E)-5,5’-Difluoro-[2,2’-biindolinylidene]-3,3’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione to diol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, nucleophiles for substitution reactions.
Major Products
Scientific Research Applications
(E)-5,5’-Difluoro-[2,2’-biindolinylidene]-3,3’-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism by which (E)-5,5’-Difluoro-[2,2’-biindolinylidene]-3,3’-dione exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity to proteins and other biomolecules. The pathways involved may include modulation of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
(E)-[3,3’-Biindolinylidene]-2,2’-dione: Lacks the fluorine atoms, resulting in different reactivity and stability.
Indigo: A well-known dye with a similar biindolinylidene core but different functional groups.
Uniqueness
The presence of fluorine atoms in (E)-5,5’-Difluoro-[2,2’-biindolinylidene]-3,3’-dione distinguishes it from other similar compounds. These fluorine atoms enhance the compound’s chemical stability, reactivity, and potential for specific interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
362-19-6 |
|---|---|
Molecular Formula |
C16H8F2N2O2 |
Molecular Weight |
298.24 g/mol |
IUPAC Name |
5-fluoro-2-(5-fluoro-3-hydroxy-1H-indol-2-yl)indol-3-one |
InChI |
InChI=1S/C16H8F2N2O2/c17-7-1-3-11-9(5-7)15(21)13(19-11)14-16(22)10-6-8(18)2-4-12(10)20-14/h1-6,19,21H |
InChI Key |
OLJTYXXDLBGVGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



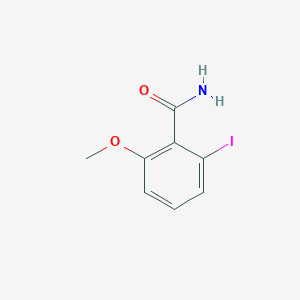
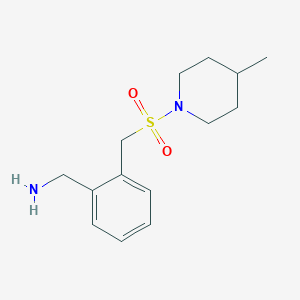
![(6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13652220.png)

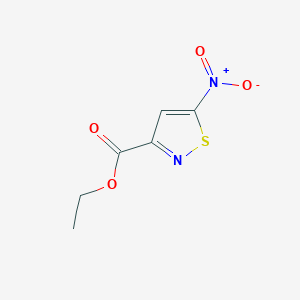
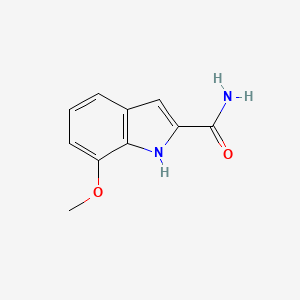
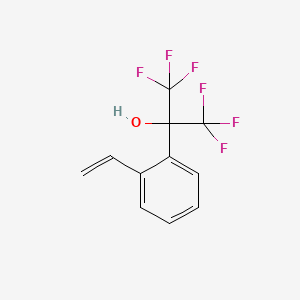
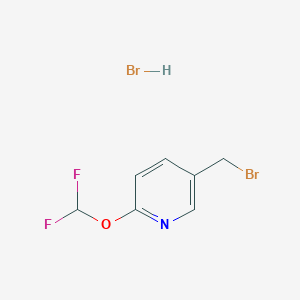

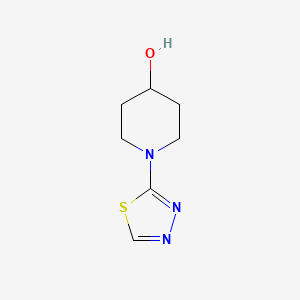
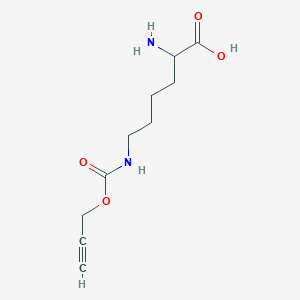
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13652281.png)

